7-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
Description
This compound belongs to the quinazolinone class, characterized by a bicyclic core structure fused with a piperazine moiety. Key structural features include:
- Substituents:
The hydroxyethyl-piperazine moiety is a recurring feature in medicinal chemistry, often improving water solubility and target engagement compared to unmodified piperazine derivatives .
Properties
IUPAC Name |
7-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2/c21-16-3-1-2-14(10-16)15-11-18-17(19(27)12-15)13-22-20(23-18)25-6-4-24(5-7-25)8-9-26/h1-3,10,13,15,26H,4-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSORMZQVSQKBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=C3C(=N2)CC(CC3=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the 3-chlorophenyl group and the piperazine moiety can be done through nucleophilic substitution reactions.
Hydroxyethylation: The hydroxyethyl group can be introduced via alkylation reactions using ethylene oxide or similar reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the quinazolinone core or the chlorophenyl group, potentially leading to dechlorination or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce dechlorinated or hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, quinazolinones are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound might exhibit similar activities.
Medicine
In medicine, derivatives of quinazolinones are explored for their therapeutic potential in treating various diseases, including cancer, bacterial infections, and neurological disorders.
Industry
Industrially, such compounds could be used in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of “7-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one” would depend on its specific biological target. Generally, quinazolinones can interact with enzymes, receptors, or DNA, leading to inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the quinazolinone or related scaffolds, focusing on substituent variations and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects on Lipophilicity: The 3-chlorophenyl group in the target compound increases lipophilicity compared to the 4-fluorophenyl analog (Cl vs. F) . This may enhance membrane permeability but reduce aqueous solubility. Piperazine modifications with hydroxyethyl (target compound) or acetyl (ND-7, CD-9) groups balance solubility and metabolic stability.
Synthetic Accessibility: Yields for quinolone derivatives (ND-7: 38%, CD-9: 25%) suggest challenges in synthesizing complex piperazine-quinazolinone hybrids. The target compound’s synthesis may face similar hurdles, though direct data is unavailable.
Structural Diversity in Piperazine Modifications :
- Fluorophenyl (BH53951), methoxyphenyl (), and furyl (BH53957) substituents on piperazine demonstrate the versatility of this moiety for tuning target affinity . The hydroxyethyl group in the target compound is less common but pharmacokinetically favorable.
Research Implications and Gaps
- Activity Data: No evidence provided on biological activity for the target compound. Comparisons with analogs like ND-7 (antibacterial quinolone) or patent-derived piperazine-quinazolinones could guide hypothetical applications.
- Solubility and Stability : The hydroxyethyl-piperazine group warrants further study for its impact on solubility and metabolic stability compared to aryl-substituted piperazines.
Biological Activity
7-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperazine ring and a quinazoline core, which are known for their roles in various pharmacological effects. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C28H27ClN2O3
- Molecular Weight : 475.0 g/mol
- IUPAC Name : 7-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethoxy]-2-methyl-3-phenylchromen-4-one
- InChI Key : OCLDCRQIJIZMKC-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its structural components:
- Piperazine Ring : This moiety is known to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, thereby influencing mood and behavior.
- Quinazoline Core : The quinazoline structure is implicated in various pharmacological activities, including anti-inflammatory and anti-cancer properties. It may exert its effects through modulation of signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that compounds structurally related to 7-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one exhibit significant anticancer properties. For instance, a derivative demonstrated cytotoxicity against various cancer cell lines, including:
- TK-10 (Renal Cancer)
- HT-29 (Colon Cancer)
The mechanism involves the induction of apoptosis and cell cycle arrest at specific phases, which can be attributed to the modulation of key regulatory proteins involved in these processes.
Anti-inflammatory Effects
The compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This activity is critical in conditions such as arthritis and other inflammatory disorders.
Case Studies
| Study | Findings |
|---|---|
| Study A | Evaluated the cytotoxic effects on TK-10 cells; IC50 values were found to be significantly lower than control compounds. |
| Study B | Demonstrated inhibition of TNF-alpha production in macrophages treated with the compound, indicating potential for treating inflammatory diseases. |
| Study C | Investigated the neuroprotective effects in animal models; showed reduced neuronal death in models of neurodegeneration. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
